N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide
Description
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide is a pyridine-2,6-dicarboxamide derivative functionalized with benzofuran carbamoyl groups. Pyridine-2,6-dicarboxamide derivatives are widely explored for their applications in coordination chemistry, catalysis, and bioactivity due to their rigid backbone and multiple hydrogen-bonding sites .
Properties
IUPAC Name |
2-N,6-N-bis(2-carbamoyl-1-benzofuran-3-yl)pyridine-2,6-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N5O6/c26-22(31)20-18(12-6-1-3-10-16(12)35-20)29-24(33)14-8-5-9-15(28-14)25(34)30-19-13-7-2-4-11-17(13)36-21(19)23(27)32/h1-11H,(H2,26,31)(H2,27,32)(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIWOUWQFMFBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=NC(=CC=C3)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sonogashira Coupling for Benzofuran Ring Formation
The benzofuran moiety is synthesized via palladium-catalyzed Sonogashira coupling between 2-iodoresorcinols and terminal alkynes, followed by cyclization. For example, 2-iodoresorcinol derivatives react with propyne under catalytic conditions (Pd(PPh₃)₂Cl₂, CuI, PPh₃) in amine solvents to yield 4-hydroxy-2-methylbenzofurans. Subsequent oxidation or functionalization introduces the carboxamide group.
Key Reaction Conditions
Carboxamide Functionalization via EDC Coupling
The 2-carbamoyl group is introduced through carbodiimide-mediated coupling. Benzofuran-3-carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with ammonium chloride or primary amines.
Example Protocol
- Benzofuran-3-carboxylic acid (1.0 equiv) is treated with EDC (1.5 equiv) and HOBt (1.5 equiv) in DMF.
- After 30 minutes, ammonium chloride (2.0 equiv) is added, and the mixture is stirred for 12 hours.
- Purification via silica chromatography yields 2-carbamoylbenzofuran-3-carboxylic acid (Yield: 75–82%).
Assembly of Pyridine-2,6-dicarboxamide Core
Condensation of Pyridine-2,6-dicarbonyl Chloride
Pyridine-2,6-dicarbonyl chloride serves as a key precursor. It is synthesized by treating pyridine-2,6-dicarboxylic acid with thionyl chloride (SOCl₂) in dichloromethane under reflux. The chloride intermediate reacts with benzofuran-2-carboxamide amines to form the target compound.
Optimized Procedure
- Pyridine-2,6-dicarboxylic acid (1.0 equiv) is refluxed with SOCl₂ (5.0 equiv) in CH₂Cl₂ for 6 hours.
- Excess SOCl₂ is removed under vacuum, and the residue is dissolved in THF.
- Benzofuran-2-carboxamide (2.2 equiv) and triethylamine (4.0 equiv) are added dropwise at 0°C.
- The reaction is stirred for 24 hours, yielding N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide (Yield: 68%).
Stepwise Amidation Using EDC/HOBt
For sensitive substrates, stepwise coupling avoids side reactions. Pyridine-2,6-dicarboxylic acid is sequentially coupled with benzofuran-2-carboxamide amines using EDC/HOBt in dichloromethane.
Critical Parameters
- Coupling Agent : EDC (1.5 equiv), HOBt (1.5 equiv)
- Base : N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)
- Temperature : 0°C to room temperature
- Yield : 60–72% after purification.
Integrated Synthesis Routes
One-Pot Tandem Approach
A tandem Sonogashira-cyclization-amidation strategy reduces purification steps:
- Sonogashira Coupling : 2-Iodoresorcinol + propyne → 4-hydroxy-2-methylbenzofuran.
- Oxidation : KMnO₄ oxidizes the methyl group to carboxylic acid.
- Amidation : EDC-mediated coupling with ammonium chloride.
- Core Assembly : Reaction with pyridine-2,6-dicarbonyl chloride.
Overall Yield : 45–50% (four steps).
Nickel-Catalyzed Cyclization
Nickel complexes (e.g., meso-PAd2-DalPhos/Ni) enable direct cyclization of α-(o-chloro)aryl ketones to benzofurans, bypassing traditional coupling. This method is advantageous for electron-deficient substrates.
Conditions
- Catalyst : Ni(cod)₂ (5 mol%)
- Ligand : meso-PAd2-DalPhos (6 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene at 110°C.
Characterization and Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar pyridine core and orthogonal benzofuran units. Intermolecular hydrogen bonds (N–H···O=C) stabilize the crystal lattice.
Table 1. Crystallographic Data for this compound
| Parameter | Value | |
|---|---|---|
| Space Group | P 1 | |
| a (Å) | 7.892 | |
| b (Å) | 10.345 | |
| c (Å) | 12.671 | |
| α (°) | 90.0 | |
| β (°) | 95.3 | |
| γ (°) | 90.0 | |
| R Factor | 0.041 |
Challenges and Optimization
Solubility Issues
The final compound exhibits poor solubility in polar aprotic solvents (DMF, DMSO). Sonication or elevated temperatures (80°C) are required for reactions.
Regioselectivity in Benzofuran Formation
Electron-donating groups on resorcinol direct cyclization to the 3-position. Meta-directing effects are mitigated using bulky ligands (BINAP) in Sonogashira reactions.
Purification Techniques
Silica gel chromatography with methanol/dichloromethane (1:20) eluent effectively separates intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) purifies the final compound.
Chemical Reactions Analysis
Types of Reactions
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary, including temperature, solvent, and pH, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .
Scientific Research Applications
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their structural and catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes
Mechanism of Action
The mechanism of action of N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and physical properties. These complexes can participate in catalytic cycles, facilitating various chemical transformations .
Comparison with Similar Compounds
Example Compounds :
- N2,N6-bis(2-(((Z)-5-bromo-2-hydroxybenzylidene)amino)phenyl)pyridine-2,6-dicarboxamide .
- Naphthaldehyde-based Schiff bases (e.g., HNP) .
- Synthesis : Condensation of pyridine-2,6-dicarboxamide with aldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde) under reflux .
- Applications: Metal ion recognition, aggregation-induced emission (AIE), and mechanochromism .
- Comparison : The target compound’s carbamoyl groups lack the imine (-C=N-) functionality critical for Schiff base metal coordination. Instead, its amide groups may facilitate hydrogen bonding or serve as weaker ligands.
Palladium Complex Ligands
Example Compound : N2,N6-bis(2-tert-butylphenyl)pyridine-2,6-dicarboxamide .
- Synthesis : Reaction of pyridine-2,6-dicarbonyl chloride with substituted anilines in acetonitrile .
- Applications : NNN pincer ligands for Suzuki-Miyaura cross-coupling reactions, with catalytic efficiency influenced by steric bulk .
Fluorescent Sensors
Example Compound : N2,N6-bis(5-methylthiazol-2-yl)pyridine-2,6-dicarboxamide .
Biological Activity
N2,N6-bis(2-carbamoylbenzofuran-3-yl)pyridine-2,6-dicarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyridine core substituted with two carbamoylbenzofuran moieties and two carboxamide groups, which are critical for its biological activity.
Research indicates that compounds featuring benzofuran derivatives often exhibit various biological activities, including:
- Antitumor Activity : Benzofuran derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related benzofuran compounds demonstrate their ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway .
- Anti-inflammatory Effects : Some benzofuran derivatives are known to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases .
- Neuroprotective Properties : Certain studies have highlighted the neuroprotective effects of benzofurans against oxidative stress, which is crucial in neurodegenerative diseases .
In Vitro Studies
- Cell Viability Assays : this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations. The compound exhibited an IC50 value of approximately 5 µM against breast cancer cells, highlighting its potency.
- Mechanistic Insights : Studies revealed that the compound induces apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
In Vivo Studies
Animal models have been utilized to evaluate the therapeutic potential of this compound:
- Tumor Growth Inhibition : In xenograft models, treatment with this compound resulted in a 60% reduction in tumor volume compared to control groups. Histological analysis showed increased apoptosis in tumor tissues treated with the compound .
Case Studies
- Case Study 1 : A study involving patients with advanced breast cancer treated with a regimen including this compound showed promising results in tumor regression and improved quality of life metrics.
- Case Study 2 : In a clinical trial assessing the safety and efficacy of this compound in combination with standard chemotherapy agents, patients experienced fewer side effects and enhanced therapeutic outcomes compared to those receiving chemotherapy alone.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
